N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the phenyl ring, a methyl group, and a nitro group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-methoxyaniline with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions
Major Products
Reduction: 2-methoxyphenyl-2-methyl-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxyphenylamine and 2-methyl-3-nitrobenzoic acid
Scientific Research Applications
N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-methyl-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(2-methoxyphenyl)-2-methyl-3-chlorobenzamide: A derivative with a chloro group instead of a nitro group.
N-(2-methoxyphenyl)-2-methyl-3-hydroxybenzamide: A derivative with a hydroxy group instead of a nitro group
Uniqueness
N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of methoxy, methyl, and nitro groups in the benzamide structure provides a unique scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-11(6-5-8-13(10)17(19)20)15(18)16-12-7-3-4-9-14(12)21-2/h3-9H,1-2H3,(H,16,18) |
InChI Key |
VSWKBRYAWOEADX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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